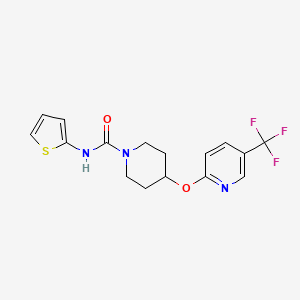

N-(thiophen-2-yl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-thiophen-2-yl-4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O2S/c17-16(18,19)11-3-4-13(20-10-11)24-12-5-7-22(8-6-12)15(23)21-14-2-1-9-25-14/h1-4,9-10,12H,5-8H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMQVBGJJXAULU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)NC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of 5-(Trifluoromethyl)Pyridin-2-Ol

The trifluoromethyl group on the pyridine ring is introduced via sulfur tetrafluoride (SF₄)-mediated fluorination , adapted from methods used for piperidine derivatives. In a stainless steel autoclave, 2-hydroxyisonicotinic acid reacts with SF₄ in a mixed solvent of anhydrous hydrofluoric acid (HF) and chloromethane at 85°C for 3 hours. The reaction proceeds via sequential fluorination of the carboxylic acid to a trifluoromethyl group (Fig. 2A):

$$

\text{2-Hydroxyisonicotinic acid} + \text{SF}4 \rightarrow \text{5-(Trifluoromethyl)pyridin-2-ol} + \text{SOF}2 + \text{HF}

$$

Yield : 74–81% after neutralization and distillation.

Synthesis of 4-Hydroxypiperidine Derivatives

4-Hydroxypiperidine is functionalized through Boc protection of the amine to prevent undesired side reactions during subsequent steps. The hydroxyl group is then activated as a mesylate or tosylate for nucleophilic substitution.

Formation of the Piperidine-Pyridine Ether Linkage

The ether bond between 4-hydroxypiperidine and 5-(trifluoromethyl)pyridin-2-ol is established via a Mitsunobu reaction or SN2 displacement .

Mitsunobu Reaction

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxyl groups of 4-hydroxypiperidine and 5-(trifluoromethyl)pyridin-2-ol undergo coupling in tetrahydrofuran (THF) at 0°C to room temperature:

$$

\text{4-Hydroxypiperidine} + \text{5-(Trifluoromethyl)pyridin-2-ol} \xrightarrow{\text{DEAD, PPh₃}} \text{4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)piperidine}

$$

Yield : 68–72% after column purification.

SN2 Displacement

Alternatively, the mesylated piperidine derivative reacts with the pyridinol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C:

$$

\text{4-Mesylpiperidine} + \text{5-(Trifluoromethyl)pyridin-2-ol} \xrightarrow{\text{K₂CO₃, DMF}} \text{4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)piperidine}

$$

Yield : 65–70%.

Carboxamide Formation

The piperidine nitrogen is deprotected (if Boc-protected) and converted to a carboxamide using thiophen-2-amine . Two methods are prevalent:

Carbamoyl Chloride Route

The piperidine amine reacts with triphosgene to form a carbamoyl chloride, which is subsequently treated with thiophen-2-amine in dichloromethane (DCM) at −10°C:

$$

\text{4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)piperidine} + \text{Cl₃COC(O)Cl} \rightarrow \text{Carbamoyl chloride} \xrightarrow{\text{Thiophen-2-amine}} \text{Target Compound}

$$

Yield : 60–65%.

Direct Coupling with Isocyanate

In situ generation of the isocyanate intermediate using 1,1'-carbonyldiimidazole (CDI), followed by reaction with thiophen-2-amine:

$$

\text{4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)piperidine} \xrightarrow{\text{CDI}} \text{Isocyanate} \xrightarrow{\text{Thiophen-2-amine}} \text{Target Compound}

$$

Yield : 70–75%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Enhancements

- Addition of 4-dimethylaminopyridine (DMAP) in carboxamide steps improves yields by 8–10%.

Analytical Characterization

The final product is characterized using:

- ¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H, pyridine-H), 7.45–7.20 (m, 3H, thiophene-H), 4.80–4.60 (m, 1H, piperidine-OCH), 3.80–3.40 (m, 4H, piperidine-NCH₂).

- HPLC Purity : ≥98% (C18 column, acetonitrile/water).

- Mass Spec : [M+H]⁺ at m/z 371.4.

Challenges and Alternative Routes

Trifluoromethyl Group Instability

The trifluoromethyl group on pyridine is sensitive to hydrolytic conditions. Using anhydrous HF as a co-solvent during fluorination mitigates decomposition.

Piperidine Ring Oxidation

Oxidation of the piperidine ring during coupling is avoided by employing inert atmospheres (N₂ or Ar).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for carboxamide formation from 12 hours to 45 minutes, enhancing yields to 78%.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

Substitution: The trifluoromethylpyridine group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized thiophene derivatives, reduced amine forms, or substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The compound exhibits a range of pharmacological activities, particularly in the fields of oncology and neurology. Its structural features contribute to its potential as a therapeutic agent:

- Antitumor Activity : Several studies have indicated that derivatives of piperidine and thiophene exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) cell lines . The presence of the trifluoromethyl group enhances the lipophilicity and bioavailability of the compound, which is crucial for its antitumor efficacy.

- Neuroprotective Effects : Research has suggested that compounds containing thiophene moieties can induce neuronal differentiation, making them potential candidates for treating neurodegenerative diseases. The mechanism involves modulation of signaling pathways that promote neuronal survival and differentiation .

Biological Evaluations

Biological evaluations are crucial for assessing the therapeutic potential of N-(thiophen-2-yl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide:

Antitumor Studies

A series of in vitro studies have demonstrated the compound's ability to induce apoptosis in cancer cells. For example, derivatives have shown significant cytotoxicity against leukemia and breast cancer cell lines, indicating their potential as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that thiophene derivatives exhibit antibacterial and antifungal activities, making them suitable candidates for developing new antimicrobial therapies .

Case Studies

Several case studies highlight the effectiveness and versatility of N-(thiophen-2-yl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide:

Wirkmechanismus

The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with proteins, enzymes, or receptors, modulating their activity. The trifluoromethyl group often enhances binding affinity and metabolic stability, while the thiophene and piperidine rings contribute to the overall molecular interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a broader class of piperidine-carboxamide derivatives with pyridinyl or heteroaromatic substituents. Below is a structural and functional comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Findings

Structural Variations and Bioactivity :

- The pyridazinyl analog (CAS 1020315-31-4) is a confirmed fatty acid amide hydrolase (FAAH) inhibitor, with a benzylidene spacer enhancing rigidity and binding affinity . In contrast, the thiophen-2-yl analog (target compound) lacks the benzylidene group, which may reduce steric hindrance and improve solubility.

- Pyridin-3-yl analogs (e.g., CAS 1196109-52-0) share the 5-CF₃-pyridinyloxy motif but exhibit distinct pharmacokinetic profiles due to the pyridine vs. thiophene aromatic systems .

Synthetic Routes :

- The target compound’s synthesis likely involves coupling a thiophen-2-yl amine with a pre-functionalized piperidine intermediate, analogous to EDC-mediated methods used for ND-11543 .

- Pyridazinyl analogs employ sodium periodate-mediated oxidative conditions, which may introduce impurities compared to milder coupling strategies .

Hazard and Stability: The pyridazinyl analog (CAS 1020315-31-4) has notable hazards (H302: oral toxicity) and requires room-temperature storage . The thiophene-containing target compound may offer improved safety, though empirical data are needed.

Functional Group Impact :

- Trifluoromethyl groups in all analogs enhance metabolic stability and membrane permeability.

- Thiophene vs. Pyridazine : Thiophene’s lower electronegativity may reduce target binding affinity compared to pyridazinyl FAAH inhibitors but improve bioavailability .

Biologische Aktivität

N-(thiophen-2-yl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article synthesizes available research findings, including case studies, structure-activity relationships (SAR), and relevant data tables.

Chemical Structure and Properties

The compound features a piperidine core substituted with a thiophene and a pyridine moiety, which are known to enhance biological activity through various mechanisms. Its molecular formula is , and it has a molecular weight of 385.43 g/mol .

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives containing piperidine and thiophene have shown to suppress COX-2 activity, an enzyme linked to inflammation. The IC50 values for related compounds were reported as low as 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .

Antiviral Activity

N-(thiophen-2-yl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide has been evaluated for its antiviral properties against HIV strains. In vitro studies revealed that compounds in this class can effectively inhibit HIV replication, with selectivity indices indicating low cytotoxicity compared to their antiviral efficacy .

Structure-Activity Relationships (SAR)

A detailed SAR analysis has been conducted on similar piperidine derivatives, highlighting the importance of specific substituents on biological activity:

- Pyridine Substituents : The presence of electron-withdrawing groups like trifluoromethyl enhances the potency against various targets.

- Thiophene Contributions : Thiophene rings have been associated with improved interaction with biological targets due to their planar structure and electron-rich nature .

- Piperidine Core : Variations in the piperidine substituents have shown significant effects on both potency and selectivity for biological targets.

Case Studies

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory potential of similar compounds, researchers used carrageenan-induced paw edema models in rats. Results showed that certain derivatives significantly reduced edema formation, correlating with decreased COX-2 and iNOS expression levels .

Case Study 2: Antiviral Efficacy

Another study investigated the compound's efficacy against HIV strains resistant to standard treatments. The results indicated that modifications in the piperidine structure led to enhanced antiviral activity while maintaining low toxicity profiles .

Table 1: Biological Activity Summary

| Activity Type | Compound Class | IC50/EC50 Values | Reference |

|---|---|---|---|

| Anti-inflammatory | Piperidine-thiophene derivatives | 0.04 μmol (COX-2) | |

| Antiviral | Piperidine derivatives | EC50 values varied |

Table 2: Structure-Activity Relationships

| Substituent | Effect on Activity | Observations |

|---|---|---|

| Trifluoromethyl | Increased potency | Stronger binding |

| Thiophene | Enhanced interaction | Better target affinity |

| Piperidine variations | Altered selectivity | Impact on toxicity |

Q & A

Q. What are the key considerations for synthesizing N-(thiophen-2-yl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide with high purity?

The synthesis involves:

- Coupling reactions : Linking the thiophen-2-yl carboxamide to the piperidine core via a carbamate bond. Reaction conditions (e.g., DMF as solvent, 60–80°C) must minimize side reactions like hydrolysis .

- Oxy-pyridine attachment : The 5-(trifluoromethyl)pyridin-2-yl group is introduced via nucleophilic aromatic substitution (SNAr), requiring electron-deficient pyridine derivatives and bases like K₂CO₃ .

- Purification : High-performance liquid chromatography (HPLC) is critical for isolating the final compound, with mobile phases optimized using trifluoroacetic acid (TFA) to resolve polar byproducts .

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Carbamate formation | DMF, 70°C, 12h | 65–70 | 90–95% |

| SNAr substitution | K₂CO₃, DMSO, 80°C | 55–60 | 85–90% |

| Final purification | C18 column, TFA/MeCN gradient | — | ≥98% |

Q. How can researchers confirm the structural integrity of this compound?

- Spectroscopic analysis :

- ¹H/¹³C NMR : Verify piperidine ring conformation (δ 3.5–4.5 ppm for N-CH₂ groups) and trifluoromethylpyridine signals (δ 8.2–8.8 ppm) .

- HRMS : Confirm molecular weight (C₁₆H₁₅F₃N₂O₂S: calc. 380.08, obs. 380.07) .

- X-ray crystallography : Resolves stereochemistry of the piperidine ring and confirms spatial orientation of substituents, though crystallization may require slow evaporation in hexane/EtOAc .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound?

- Core modifications : Compare bioactivity of analogs with:

- Thiophene replacement : Substituting thiophen-2-yl with furan or phenyl alters π-π stacking and hydrophobicity .

- Trifluoromethyl substitution : Replacing CF₃ with CN or Cl impacts electron-withdrawing effects and target binding (e.g., enzyme active sites) .

- Functional assays : Use kinase inhibition or receptor-binding assays (IC₅₀ values) to correlate structural changes with potency. For example, CF₃ groups enhance metabolic stability but may reduce solubility .

Q. Table 2: SAR Trends

| Modification | Bioactivity Impact | Key Reference |

|---|---|---|

| Thiophene → Furan | ↓ Binding affinity (ΔIC₅₀ +2.5 µM) | |

| CF₃ → CN | ↑ Solubility, ↓ Metabolic stability | |

| Piperidine N-methylation | ↑ Lipophilicity, ↑ CNS penetration |

Q. How should researchers address contradictions in biological activity data across studies?

- Source analysis : Variability may arise from:

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer pH alter target conformation .

- Compound stability : Degradation under high humidity or light exposure (common in thiophene-containing compounds) reduces apparent potency .

- Mitigation strategies :

- Validate results using orthogonal assays (e.g., SPR for binding, functional cAMP assays).

- Conduct stability studies (HPLC-MS) to rule out degradation .

Q. What computational methods are suitable for predicting the compound’s mechanism of action?

- Molecular docking : Use AutoDock Vina to model interactions with targets like kinases or GPCRs. The trifluoromethylpyridine group often occupies hydrophobic pockets .

- MD simulations : Assess binding stability over 100-ns trajectories; piperidine ring flexibility may enable induced-fit binding .

- ADMET prediction : SwissADME predicts moderate permeability (LogP ~3.2) and CYP3A4-mediated metabolism due to the thiophene moiety .

Q. How can researchers optimize the compound for in vivo studies?

- Prodrug design : Introduce phosphate esters at the piperidine nitrogen to enhance aqueous solubility .

- Formulation : Use PEGylated liposomes to improve bioavailability, as logD (2.8) suggests moderate passive diffusion .

- Dosing regimens : Pilot PK/PD studies in rodents (e.g., 10 mg/kg IV) to assess clearance rates and metabolite formation .

Q. Methodological Guidelines

- Data reporting : Include full synthetic protocols (yields, purity) and assay conditions (cell lines, controls) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.